molecular formula C9H12O3 B8696495 5-(Furan-2-yl)pentanoic acid

5-(Furan-2-yl)pentanoic acid

Cat. No.: B8696495
M. Wt: 168.19 g/mol
InChI Key: WXTKIFAAJBAEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is synthesized via a Horner-Wadsworth-Emmons reaction involving aldehydes, triethyl phosphonoacetimidate, and lithium hydroxide in dry tetrahydrofuran, followed by hydrogenation and purification steps. The compound is obtained as a white solid with a melting point of 40–41°C and a yield of 66% . Its structure combines the lipophilic furan moiety with the polar carboxylic acid group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

5-(furan-2-yl)pentanoic acid

InChI

InChI=1S/C9H12O3/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11)

InChI Key

WXTKIFAAJBAEEH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pentanoic acid typically involves the reaction of furan derivatives with pentanoic acid precursors. One common method includes the use of Grignard reagents, where a furan derivative reacts with a pentanoic acid chloride under controlled conditions to yield the desired product . Another approach involves the oxidation of furan-containing alcohols to form the corresponding carboxylic acid .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Furan-2-yl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkyl halides

Major Products Formed:

    Oxidation: Furan-containing carboxylic acids

    Reduction: Furan-containing alcohols

    Substitution: Halogenated or alkylated furan derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-(Furan-2-yl)pentanoic acid, enabling comparative analysis of their synthesis, physical properties, and applications.

Aromatic Pentanoic Acid Derivatives
Compound Name Structural Features Synthesis & Yield Physical Properties Key Applications/Findings
(2E,4E)-5-Phenylpenta-2,4-dienoic acid (8) Conjugated diene + phenyl group 76% yield via saponification of ester intermediate White solid, m.p. 165–166°C Potential use in polymer chemistry or as a ligand due to conjugated system.
5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid (26) Thiazole ring + phenylacetamido group 91% yield via ester hydrolysis White powder; ¹H NMR data provided Studied for antibacterial or enzyme-targeting activity.
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Phenylcyclohexylamino substituent Covalently linked to bovine serum albumin Not reported Antibody generation for phencyclidine receptor studies; showed pharmacological correlation (r² = 0.80) with receptor binding .

Key Observations :

  • Phenyl-substituted analogs (e.g., compound 8) exhibit higher melting points than this compound, likely due to increased rigidity from conjugation or aromatic stacking.
  • Heterocyclic modifications (e.g., thiazole in 26 ) introduce hydrogen-bonding sites, enhancing biological interactions.
Furan-Containing Pentanoic Acid Derivatives
Compound Name Structural Features Synthesis & Yield Physical Properties Classification/Applications
5-(5-(2-Carboxyethyl)furan-2-yl)pentanoic acid (LMFA01150056) Furan + 2-carboxyethyl substituent Not reported Classified as FA 12:4;O3 (unsaturated furan fatty acid) Likely involved in lipid metabolism or membrane biology.
5-(3-Methyl-5-pentylfuran-2-yl)pentanoic acid Methyl and pentyl groups on furan Not reported FA 17:3;O Furan fatty acid (F-acid) with potential antioxidant properties .
5-(3,4-Dimethyl-5-propylfuran-2-yl)octanoic acid Dimethyl and propyl groups on furan Not reported FA 17:3;O Structural lipid with branched alkyl chains.

Key Observations :

  • Furan fatty acids (e.g., LMFA01150056) often feature unsaturated or branched alkyl chains, enhancing their fluidity and biological activity compared to this compound.
  • Substituents on the furan ring (e.g., methyl, pentyl) alter hydrophobicity and metabolic stability.
Pharmacologically Active Pentanoic Acid Derivatives
Compound Name Structural Features Synthesis & Yield Key Pharmacological Findings
Loxiglumide (CR 1505) Dichlorobenzoylamino + methoxypropyl-pentylamino groups Not reported Cholecystokinin antagonist; prevents experimental pancreatitis (ED₅₀ = 9–80 µmol/kg) .
5-(4'-Amidinophenoxy)pentanoic acid Amidinophenoxy substituent Synthesized as a metabolite Primary metabolite of antiprotozoal drug pentamidine; undergoes sulfation/glucuronidation .

Key Observations :

  • Amidinophenoxy analogs highlight metabolic pathways (e.g., conjugation) that may influence drug design.

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